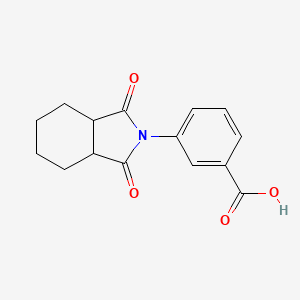![molecular formula C12H15N5O2 B5062907 N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B5062907.png)
N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide, also known as EPAC, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have interesting properties that make it useful in various fields, including biochemistry, pharmacology, and neuroscience. In
Mécanisme D'action
N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide is believed to work by inhibiting the activity of a protein called cyclic AMP-dependent protein kinase (PKA). PKA is involved in many cellular processes, including the regulation of gene expression, cell proliferation, and apoptosis. By inhibiting PKA, this compound may be able to modulate these processes and have a therapeutic effect.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as adenylate cyclase and phospholipase C. It has also been found to modulate the activity of ion channels, which are involved in the regulation of neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in a laboratory setting. It has also been found to have a low toxicity profile, which makes it safe for use in cell culture and animal studies.
One limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in certain experiments. It also has a short half-life, which means that it may not be effective for long-term treatments.
Orientations Futures
There are many future directions for research on N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide. One area of interest is in the development of new treatments for neurological disorders. This compound has been found to have an effect on neuronal activity, which could lead to new treatments for disorders such as epilepsy and Parkinson's disease.
Another area of interest is in the development of new cancer treatments. This compound has been found to inhibit the growth of cancer cells in vitro, which could lead to new treatments for various types of cancer.
Finally, this compound could be studied for its potential use in other areas of research, such as cardiovascular disease, diabetes, and inflammation. By understanding the mechanism of action of this compound, researchers may be able to develop new treatments for these and other diseases.
Méthodes De Synthèse
The synthesis of N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 3,6-dichloropyridazine. This compound is reacted with ethylamine and sodium hydroxide to produce N-ethyl-3,6-dichloropyridazine-1-carboxamide. This intermediate is then reacted with 1H-pyrazole-1-yl-ethanone to produce the final product, this compound.
Applications De Recherche Scientifique
N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. This compound has been found to have an effect on the activity of neurons in the brain, which could lead to new treatments for neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
This compound has also been studied for its potential use in cancer research. It has been found to inhibit the growth of cancer cells in vitro, which could lead to new treatments for various types of cancer.
Propriétés
IUPAC Name |
N-ethyl-6-oxo-N-(2-pyrazol-1-ylethyl)-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-2-16(8-9-17-7-3-6-13-17)12(19)10-4-5-11(18)15-14-10/h3-7H,2,8-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNVYGWYPJVPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1C=CC=N1)C(=O)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-acetylphenoxy)methyl]-N-(3-isopropoxypropyl)-3-isoxazolecarboxamide](/img/structure/B5062825.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5062834.png)

![17-(4-butoxyphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5062842.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5062849.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methyl-3-phenylpropanamide](/img/structure/B5062850.png)
![4-fluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5062851.png)



![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5062891.png)
![methyl 4-[(4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B5062899.png)

![3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5062933.png)